Sodium 9-octadecenyl sulphate

Description

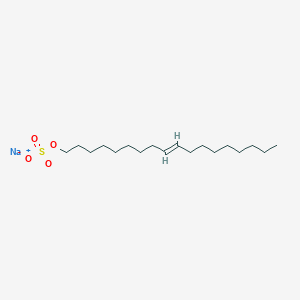

Sodium 9-octadecenyl sulphate (CAS 737-31-5) is an anionic surfactant characterized by a monounsaturated C18 hydrocarbon chain with a sulfate group at the terminal position and a Z-configuration double bond at the 9th carbon . Its molecular structure (C₁₈H₃₅SO₄Na) enables high foaming capacity, water solubility, and emulsifying properties, making it suitable for use in cosmetics, detergents, and industrial cleaning agents. Registered in the EU on May 31, 2018, it is structurally distinct from other surfactants due to its unsaturated alkyl chain and sulfate head group .

Properties

CAS No. |

16979-51-4 |

|---|---|

Molecular Formula |

C18H35NaO4S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

sodium;[(E)-octadec-9-enyl] sulfate |

InChI |

InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+; |

InChI Key |

MWZFQMUXPSUDJQ-RRABGKBLSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Other CAS No. |

16979-51-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Key Differences :

- Head Group: this compound and Sodium Octoxynol-9 Sulfate share a sulfate group, whereas Sodium oleate has a carboxylate group. Sulfates generally exhibit stronger detergency and foaming than carboxylates .

- Hydrophobic Tail: this compound’s unsaturated C18 chain enhances solubility compared to saturated analogs. Sodium Octoxynol-9 Sulfate’s ethoxylated chain improves water compatibility and stability in hard water .

Q & A

Q. How should researchers contextualize findings on this compound within existing literature?

- Methodology :

- Systematic Reviews : Use databases like SciFinder or Reaxys to compile studies on analogous surfactants (e.g., SDS). Compare adsorption efficiencies, CMC values, and computational parameters.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between alkyl chain length and ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.